N-[(4-Tert-butylphenyl)methyl]ethanimidamide
Description
N-[(4-Tert-butylphenyl)methyl]ethanimidamide is a synthetic ethanimidamide derivative characterized by a 4-tert-butylphenylmethyl substituent attached to the ethanimidamide core. Ethanimidamides are a class of compounds featuring a central amidine group (NH–C=NH₂), which confers unique electronic and steric properties.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N'-[(4-tert-butylphenyl)methyl]ethanimidamide |
InChI |
InChI=1S/C13H20N2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,9H2,1-4H3,(H2,14,15) |
InChI Key |
WHFOUSSEHDFZBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=C(C=C1)C(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Tert-butylphenyl)methyl]ethanimidamide typically involves the reaction of 4-tert-butylbenzylamine with ethyl formate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the ethanimidamide group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The process involves optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Tert-butylphenyl)methyl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
N-[(4-Tert-butylphenyl)methyl]ethanimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Tert-butylphenyl)methyl]ethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key differences between N-[(4-Tert-butylphenyl)methyl]ethanimidamide and its analogs:
Mechanistic and Pharmacological Insights
- Acetamiprid: Acts as a competitive agonist at insect nAChRs, causing paralysis and death. Its chloropyridinyl and cyano groups enhance binding affinity to insect receptors while minimizing mammalian toxicity .
- 1400W: Potently inhibits iNOS (inducible nitric oxide synthase), a key enzyme in inflammatory and cancer pathways. The 3-aminomethylphenyl group optimizes binding to iNOS’s active site, sparing constitutive isoforms (e.g., eNOS) .
- Target Compound : The tert-butyl group may improve blood-brain barrier penetration compared to 1400W but could reduce aqueous solubility. Its bulky substituent might limit interactions with enzymes requiring smaller active sites.
Physicochemical Properties
- Lipophilicity: The tert-butyl group in the target compound increases logP compared to acetamiprid (chloropyridinyl) and 1400W (aminomethylphenyl). This could enhance tissue distribution but complicate formulation.
- Solubility: Polar groups (e.g., 1400W’s aminomethyl) improve water solubility, whereas tert-butyl and bromocyclohexenyl groups () favor organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
